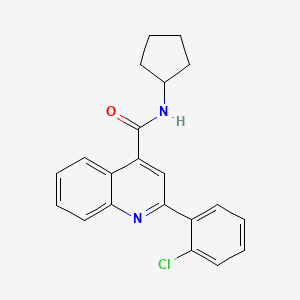![molecular formula C18H25N3O2 B5992157 N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide](/img/structure/B5992157.png)
N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the efficiency of the reaction. Additionally, large-scale production would require careful control of reaction conditions to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products, depending on the nature of the substituents involved.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds.
Biology: It may be used in studies involving enzyme inhibition or receptor binding, given its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]butanamide
- N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]pentanamide
Uniqueness
N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, pyridine ring, and piperidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17(20-15-7-8-15)9-6-14-4-3-11-21(13-14)18(23)12-16-5-1-2-10-19-16/h1-2,5,10,14-15H,3-4,6-9,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAOUFDBOVGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=N2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-METHYL-4-PHENYL-5-{1-[(Z)-2-PHENYLHYDRAZONO]ETHYL}-3,4-DIHYDRO-2(1H)-PYRIMIDINONE](/img/structure/B5992083.png)
![1-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5992091.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one](/img/structure/B5992098.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]ethanamine](/img/structure/B5992101.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B5992110.png)


![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentyl-2-phenylacetamide](/img/structure/B5992156.png)
![7-(2-methoxyethyl)-N-(2-methoxyphenyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5992161.png)
![4,7-dichloro-6-(trichloromethyl)[1,3]dithiolo[4,5-c]pyridin-2-one](/img/structure/B5992163.png)
![2-[4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5992164.png)
![2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL](/img/structure/B5992165.png)
![N-(2-fluorophenyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}propanamide](/img/structure/B5992172.png)
![5-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5992178.png)
